

An In-depth Technical Guide to 1-Ethyl-2,4,5trimethylbenzene

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Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **1-Ethyl-2,4,5-trimethylbenzene**. While direct applications in drug development are not extensively documented, this guide explores the potential of substituted benzene scaffolds in medicinal chemistry and outlines the known toxicological profile of related compounds. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, serves as an interesting molecular scaffold for organic synthesis. Its structure, featuring a combination of ethyl and methyl groups on a benzene ring, imparts specific physicochemical properties that can be exploited in the design of more complex molecules. This guide aims to be a centralized resource for professionals in the chemical and pharmaceutical sciences, providing detailed information on its synthesis, characterization, and potential areas of application.

Chemical and Physical Properties



1-Ethyl-2,4,5-trimethylbenzene is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] The arrangement of the alkyl groups on the benzene ring influences its physical and chemical properties, including its reactivity in electrophilic aromatic substitution reactions.[3] The alkyl groups are electron-donating, which activates the ring towards substitution.[3]

Property	Value	Reference
Molecular Formula	C11H16	[1][2]
Molecular Weight	148.24 g/mol	[3]
CAS Number	17851-27-3	[2][3]
IUPAC Name	1-Ethyl-2,4,5-trimethylbenzene	[3]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not available	_
Melting Point	Not available	
Density	Not available	_
Solubility	Insoluble in water; Soluble in organic solvents	_

Synthesis of 1-Ethyl-2,4,5-trimethylbenzene

The primary route for the synthesis of **1-Ethyl-2,4,5-trimethylbenzene** is through the Friedel-Crafts alkylation of **1,2,4-trimethylbenzene** (pseudocumene).[3] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring using an ethylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene

Materials:

• 1,2,4-Trimethylbenzene (pseudocumene)



- Ethyl bromide (or other suitable ethylating agent)
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Drying tube (containing calcium chloride)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous dichloromethane to the stirred suspension.
- From the dropping funnel, add ethyl bromide (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.



- Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Ethyl-2,4,5-trimethylbenzene**.



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Figure 1. Experimental workflow for the synthesis of **1-Ethyl-2,4,5-trimethylbenzene**.

Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.0	Singlet	1H	Aromatic C-H (position 6)
~6.9	Singlet	1H	Aromatic C-H (position 3)
~2.6	Quartet	2H	-CH ₂ - (ethyl group)
~2.2	Singlet	3H	-CH₃ (position 2)
~2.2	Singlet	3H	-CH₃ (position 4)
~2.1	Singlet	3H	-CH₃ (position 5)
~1.2	Triplet	3H	-CH₃ (ethyl group)

¹³C NMR (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)	Assignment	
~135-140	Quaternary aromatic carbons (substituted)	
~130-135	Aromatic C-H carbons	
~25-30	-CH ₂ - (ethyl group)	
~15-20	-CH₃ (methyl groups)	
~10-15	-CH₃ (ethyl group)	

Infrared (IR) Spectroscopy

The IR spectrum of **1-Ethyl-2,4,5-trimethylbenzene** is expected to exhibit characteristic absorption bands for aromatic C-H and aliphatic C-H stretching and bending vibrations, as well as C=C stretching of the aromatic ring.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2975-2850	Strong	Aliphatic C-H Stretch
1600-1585	Medium	Aromatic C=C Stretch
1500-1400	Medium	Aromatic C=C Stretch
1470-1370	Medium	C-H Bending (alkyl groups)
900-675	Strong	Aromatic C-H Out-of-plane Bending

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Ethyl-2,4,5-trimethylbenzene** is available from the NIST WebBook.[2][4] The molecular ion peak (M⁺) is expected at m/z = 148. The fragmentation pattern will likely show a prominent peak at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺), and a peak at m/z = 119, corresponding to the loss of an ethyl group ([M-29]⁺).

m/z	Relative Intensity	Assignment
148	~40%	[M]+
133	100%	[M-CH₃] ⁺
119	~60%	[M-C ₂ H₅] ⁺
105	~30%	[C ₈ H ₉] ⁺
91	~20%	[C7H7]+

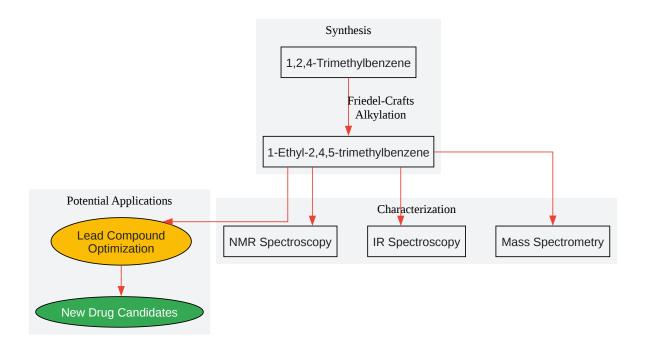
Relevance to Drug Development and Biological Activity

Currently, there is a lack of specific studies on the biological activity or pharmacological applications of **1-Ethyl-2,4,5-trimethylbenzene**. However, substituted benzene rings are



common scaffolds in medicinal chemistry.[5][6] The specific substitution pattern of **1-Ethyl-2,4,5-trimethylbenzene** could be explored as a starting point for the synthesis of novel compounds with potential biological activities. The lipophilicity and steric bulk of the alkyl groups can influence the binding of a molecule to a biological target.

Toxicological data on related trimethylbenzene isomers, such as 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene, indicate that these compounds can cause neurotoxic effects at high concentrations.[7][8] The metabolism of trimethylbenzenes primarily involves the oxidation of the methyl groups to form dimethylbenzoic acids, which are then excreted.[9][10] It is plausible that 1-Ethyl-2,4,5-trimethylbenzene would follow a similar metabolic pathway.



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Figure 2. Logical relationship of **1-Ethyl-2,4,5-trimethylbenzene** in a research context.



Conclusion

1-Ethyl-2,4,5-trimethylbenzene is a readily synthesizable aromatic compound with well-defined spectroscopic properties. While its direct biological applications are yet to be explored, its structure presents a viable scaffold for the development of new chemical entities in the field of drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and potentially explore the utility of this compound in various scientific endeavors. Further research into its biological activity and metabolic fate is warranted to fully understand its potential in medicinal chemistry and toxicology.

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